N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101) is a small molecule with potential immunomodulatory effects. [] It is classified as a benzamide-linked small molecule. [] While preliminary research suggests possible applications in managing inflammatory conditions like arthritis, further studies are necessary to confirm these findings and explore its potential in other areas of scientific research.
The synthesis of NDMC101 typically involves several key methods, each with distinct technical details:
The molecular structure of NDMC101 is characterized by specific functional groups that contribute to its chemical behavior:
NDMC101 participates in various chemical reactions that can be categorized as follows:
The mechanism of action for NDMC101 involves its interaction with specific biological targets:
Understanding the physical and chemical properties of NDMC101 is essential for its application:
NDMC101 has several scientific uses across different fields:
Benzamide-linked compounds represent a therapeutically significant class of small molecules characterized by a core structure that links a benzene ring to an amide functional group. This structural motif confers versatile biological activity, particularly in anti-inflammatory and immunomodulatory applications. NDMC101 (chemical name: N-(4-chloro-2-fluorophenyl)-2-hydroxy-benzamide; CAS: 1308631-40-4) is a salicylanilide derivative with the molecular formula C₁₃H₉ClFNO₂ and a molecular weight of 265.67 g/mol [1] [10]. Its structure features a halogenated aromatic system (4-chloro-2-fluorophenyl) coupled to a salicylic acid-derived moiety, enabling multi-target interactions with key signaling proteins involved in inflammation and bone metabolism. The compound exhibits moderate solubility in DMSO (53 mg/mL) and ethanol (13 mg/mL), facilitating its use in experimental models [4] [7]. Benzamide analogs like NDMC101 have garnered interest due to their ability to modulate transcription factors and kinases while maintaining favorable drug-like properties, including metabolic stability and membrane permeability.
Osteoimmunology explores the intricate crosstalk between immune cells and skeletal cells, particularly in conditions like rheumatoid arthritis (RA) and osteoporosis. Bone remodeling is dynamically regulated by osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells). Disruption of this balance—toward excessive osteoclast activity—drives pathological bone destruction [2] [8]. NDMC101 emerges as a potent osteoclastogenesis inhibitor that targets this imbalance. It suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation in murine RAW264.7 cells and bone marrow-derived macrophages (BMDMs) at concentrations of 10–15 μM [1] [10]. Mechanistically, it downregulates osteoclastogenic genes (Nfatc1, Acp5, Ctsk, Oscar, Itgb3, Dcstamp) and reduces TRAP-positive multinucleated cell formation, the hallmark of mature osteoclasts [1] [7]. This positions NDMC101 as a key modulator in osteoimmunology, bridging immune signaling and skeletal integrity.
The NFATc1 and NF-κB pathways are central regulators of osteoclast differentiation and inflammatory responses. RANKL activation triggers the classical NF-κB pathway via IκB kinase (IKK)-mediated phosphorylation and degradation of IκB, releasing NF-κB dimers (e.g., p50/p65) to translocate into the nucleus [3] [6]. Concurrently, calcium-dependent signaling activates NFATc1, the "master regulator" of osteoclastogenesis, which amplifies expression of bone-resorption genes [9]. In RA, synovial inflammation generates TNF-α, IL-1β, and RANKL, creating a self-sustaining cycle that hyperactivates these pathways [2] [9]. Mice deficient in NF-κB1/2 exhibit osteopetrosis due to absent osteoclasts, confirming the pathway’s necessity [6]. Thus, dual inhibition of NFATc1 and NF-κB represents a rational strategy to disrupt osteoclast-driven bone destruction. NDMC101 achieves this by inhibiting IκB phosphorylation and NFATc1 nuclear translocation, making it a compelling candidate for inflammatory bone diseases [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: